molecular formula C21H22N4O4S B2884785 4-(dimethylsulfamoyl)-N-methyl-N-{4-[(6-methylpyridazin-3-yl)oxy]phenyl}benzamide CAS No. 1226442-22-3

4-(dimethylsulfamoyl)-N-methyl-N-{4-[(6-methylpyridazin-3-yl)oxy]phenyl}benzamide

Cat. No.: B2884785
CAS No.: 1226442-22-3
M. Wt: 426.49
InChI Key: NDXVUMNSFKYTME-UHFFFAOYSA-N
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Description

4-(dimethylsulfamoyl)-N-methyl-N-{4-[(6-methylpyridazin-3-yl)oxy]phenyl}benzamide is a chemical compound that has garnered attention in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by its complex molecular structure, which includes a dimethylsulfamoyl group, a methyl group, and a pyridazinyl group, among others.

Scientific Research Applications

4-(dimethylsulfamoyl)-N-methyl-N-{4-[(6-methylpyridazin-3-yl)oxy]phenyl}benzamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic applications, including drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(dimethylsulfamoyl)-N-methyl-N-{4-[(6-methylpyridazin-3-yl)oxy]phenyl}benzamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions used can vary depending on the desired application and the available resources.

Chemical Reactions Analysis

Types of Reactions

4-(dimethylsulfamoyl)-N-methyl-N-{4-[(6-methylpyridazin-3-yl)oxy]phenyl}benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium catalysts for Suzuki–Miyaura coupling).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce sulfoxides or sulfones, while reduction reactions may yield amines or alcohols.

Mechanism of Action

The mechanism of action of 4-(dimethylsulfamoyl)-N-methyl-N-{4-[(6-methylpyridazin-3-yl)oxy]phenyl}benzamide involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the application and the biological system being studied. Generally, the compound may interact with enzymes, receptors, or other proteins, leading to various biochemical effects.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 4-(dimethylsulfamoyl)-N-methyl-N-{4-[(6-methylpyridazin-3-yl)oxy]phenyl}benzamide include:

Uniqueness

The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties. These properties make it a valuable compound for various scientific research applications.

Properties

IUPAC Name

4-(dimethylsulfamoyl)-N-methyl-N-[4-(6-methylpyridazin-3-yl)oxyphenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O4S/c1-15-5-14-20(23-22-15)29-18-10-8-17(9-11-18)25(4)21(26)16-6-12-19(13-7-16)30(27,28)24(2)3/h5-14H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDXVUMNSFKYTME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2=CC=C(C=C2)N(C)C(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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